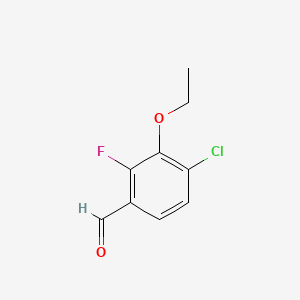

4-Chloro-3-ethoxy-2-fluorobenzaldehyde

Overview

Description

4-Chloro-3-ethoxy-2-fluorobenzaldehyde (CAS 1323966-27-3) is a halogenated benzaldehyde derivative with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol. Its structure features an aldehyde group at position 1, with substituents at positions 2 (fluorine), 3 (ethoxy group: -OCH₂CH₃), and 4 (chlorine) on the benzene ring. This compound is air-sensitive and commonly used in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety and electron-withdrawing substituents, which enhance its utility in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chloro-3-ethoxy-2-fluorobenzene with a formylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, alkylation, and formylation reactions, followed by purification steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Nucleophilic substitution reactions at the chloro or fluoro positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 4-Chloro-3-ethoxy-2-fluorobenzoic acid.

Reduction: 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-ethoxy-2-fluorobenzaldehyde is utilized extensively in scientific research due to its unique properties:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Investigated for potential pharmacological activities and as a building block for drug development.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. These interactions are crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ethoxy vs. Methoxy

The most direct structural analogs differ in the alkoxy substituent at position 3.

Key Differences :

- Molecular Weight/Size : The ethoxy variant has a higher molecular weight (202.61 vs. 188.58) due to the additional methyl group in the ethoxy substituent.

- Hazards: The methoxy derivative exhibits explicit irritant hazards (skin, eyes, respiratory), while the ethoxy compound’s primary noted risk is air sensitivity .

Positional Isomers and Functional Group Variations

Other analogs vary in substituent positions or functional groups:

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 14249140-49-8)

- Molecular Formula : C₁₄H₁₀ClFO₂

- Substituents : Benzyloxy group (-OCH₂C₆H₃ClF) at position 4.

- Comparison : The benzyloxy group introduces steric bulk and a biphenyl structure, reducing solubility in polar solvents compared to the ethoxy/methoxy variants. This compound may exhibit distinct reactivity in Suzuki-Miyaura couplings due to the extended aromatic system .

4-(3-Chloro-2-fluorophenyl)benzaldehyde (CAS 342889-39-8)

- Molecular Formula : C₁₃H₈ClFO

- Substituents : Chlorine and fluorine on a biphenyl system.

- This compound’s biphenyl structure may enhance π-π stacking in crystal engineering applications .

Research Findings and Trends

- Pharmacological Relevance : Chloro-fluoro benzaldehydes are intermediates in antiviral and anticancer agents. The ethoxy variant’s stability under physiological conditions is under investigation for prodrug development .

- Catalytic Applications : Ethoxy-substituted benzaldehydes show enhanced reactivity in palladium-catalyzed cross-couplings compared to methoxy derivatives, attributed to improved ligand coordination .

Biological Activity

4-Chloro-3-ethoxy-2-fluorobenzaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique combination of chloro, ethoxy, and fluoro substituents on the benzaldehyde structure may enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula: C9H10ClF O2

- Molecular Weight: 192.63 g/mol

- Functional Groups: Chloro (-Cl), Ethoxy (-OEt), Fluoro (-F), Aldehyde (-CHO)

The presence of electron-withdrawing groups such as chlorine and fluorine significantly influences the compound’s reactivity and potential interactions with biological systems.

The biological activity of this compound may involve:

- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It could interact with neurotransmitter receptors, influencing signaling pathways related to neuropharmacology.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

Biological Activity Overview

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies showed effectiveness against multiple bacterial strains, suggesting its potential as a candidate for developing antibacterial agents.

Enzymatic Activity

A study conducted on the compound's interaction with acetylcholinesterase (AChE) revealed that it could act as an inhibitor, which is critical in the context of neuropharmacology. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing neurotransmission in certain conditions.

Structural Activity Relationship (SAR)

The structural features of this compound allow for diverse interactions with biological targets. The electron-withdrawing effects of the chloro and fluoro groups may enhance binding affinity to enzymes or receptors compared to similar compounds lacking these substituents.

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Chloro-3-fluorobenzaldehyde | C7H5ClF O | Moderate antimicrobial activity |

| Ethyl cinnamate | C10H12O2 | Flavoring agent; low bioactivity |

| 4-Ethoxycinnamic acid | C11H12O3 | Limited antimicrobial properties |

This compound stands out due to its combination of functional groups, which may confer unique pharmacological profiles not seen in simpler derivatives.

Properties

IUPAC Name |

4-chloro-3-ethoxy-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWKSKYUNZUQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.